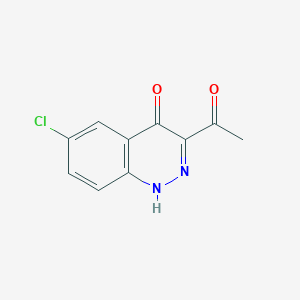

3-Acetyl-6-chlorocinnolin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-acetyl-6-chloro-1H-cinnolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-5(14)9-10(15)7-4-6(11)2-3-8(7)12-13-9/h2-4H,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLDXICSTPRDHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NNC2=C(C1=O)C=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654376 | |

| Record name | 3-Acetyl-6-chlorocinnolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404897-84-3 | |

| Record name | 3-Acetyl-6-chlorocinnolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the De Novo Synthesis of the Cinnolinone Core

The formation of the bicyclic cinnolinone system can be achieved through several strategic approaches, each offering unique advantages in terms of precursor availability and reaction conditions.

Diazotization-Based Annulation Reactions

A classical and versatile method for the synthesis of cinnolin-4(1H)-ones involves the diazotization of a suitably substituted 2-aminoaryl ketone or related precursor, followed by an intramolecular cyclization. In the context of 3-Acetyl-6-chlorocinnolin-4(1H)-one, this strategy would likely commence with a 2-amino-5-chlorophenyl ketone derivative.

The general mechanism involves the conversion of the primary aromatic amine to a diazonium salt using a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium. The resulting diazonium species is then susceptible to intramolecular attack by an enol or enolate, leading to the formation of the cinnolinone ring.

Table 1: Hypothetical Diazotization-Based Synthesis of this compound

| Step | Reactant(s) | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 2-Amino-5-chloroacetophenone | Protection of the amino group (e.g., acetylation) | N-(2-acetyl-4-chlorophenyl)acetamide |

| 2 | N-(2-acetyl-4-chlorophenyl)acetamide | Claisen condensation with ethyl acetate | Ethyl 3-(2-acetamido-5-chlorophenyl)-3-oxobutanoate |

| 3 | Ethyl 3-(2-acetamido-5-chlorophenyl)-3-oxobutanoate | Acidic hydrolysis to remove the protecting group | Ethyl 3-(2-amino-5-chlorophenyl)-3-oxobutanoate |

| 4 | Ethyl 3-(2-amino-5-chlorophenyl)-3-oxobutanoate | NaNO₂, aq. HCl, 0-5 °C | 2-(1-acetyl-2-ethoxy-2-oxoethyl)-4-chlorobenzenediazonium chloride |

Note: This table presents a plausible synthetic route based on established chemical principles, as direct literature for this specific compound is limited.

Intramolecular Cyclization Approaches

Intramolecular cyclization strategies provide a powerful means to construct the cinnolinone core from acyclic precursors. A common approach involves the cyclization of arylhydrazones derived from α-keto acids or esters. For the synthesis of the target molecule, a plausible precursor would be a hydrazone formed from a 2-chlorophenylhydrazine and a dicarbonyl compound.

The reaction typically proceeds via an acid-catalyzed Fischer indole-like cyclization, where the hydrazone undergoes tautomerization and subsequent electrophilic attack onto the aromatic ring, followed by elimination to yield the bicyclic system.

Condensation Reactions Utilizing Precursors to the Cinnoline (B1195905) System

Condensation reactions offer a convergent approach to the cinnolinone scaffold by bringing together two or more fragments that constitute the final ring system. A potential strategy for the synthesis of this compound could involve the reaction of a 5-chloro-2-hydrazinobenzaldehyde or a related derivative with a β-dicarbonyl compound like acetylacetone.

This type of reaction often proceeds through the initial formation of a hydrazone, which then undergoes an intramolecular condensation and subsequent oxidation or rearrangement to afford the aromatic cinnolinone core.

Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more starting materials. While a specific MCR for this compound has not been explicitly reported, analogous syntheses of related heterocyclic systems suggest its feasibility.

A hypothetical MCR could involve the reaction of a 5-chloro-2-aminophenylboronic acid, acetylacetone, and a nitrogen source, such as an azide or a hydrazine (B178648) derivative, in the presence of a suitable metal catalyst. This approach would offer the advantage of rapidly assembling the core structure with the desired substituents in a highly atom-economical fashion.

Functional Group Interconversions on the Cinnolinone Scaffold

Once the this compound core is synthesized, the chloro substituent at the 6-position provides a handle for further functionalization through various chemical transformations.

Nucleophilic Substitution Reactions of Halogen Substituents

The chlorine atom at the C6 position of the cinnolinone ring is susceptible to nucleophilic aromatic substitution (SNAr), although its reactivity is influenced by the electron-donating or -withdrawing nature of the other substituents on the ring. The presence of the electron-withdrawing acetyl and carbonyl groups can activate the ring towards nucleophilic attack.

A variety of nucleophiles can be employed to displace the chloride, leading to a diverse range of 6-substituted cinnolinone derivatives.

Table 2: Potential Nucleophilic Substitution Reactions on this compound

| Nucleophile | Reagent(s) and Conditions | Product |

|---|---|---|

| Amines (R-NH₂) | R-NH₂, base (e.g., K₂CO₃ or Et₃N), solvent (e.g., DMF or NMP), heat | 3-Acetyl-6-(alkyl/arylamino)cinnolin-4(1H)-one |

| Alkoxides (R-O⁻) | R-OH, strong base (e.g., NaH), solvent (e.g., THF or DMF) | 3-Acetyl-6-(alkoxy/aryloxy)cinnolin-4(1H)-one |

Note: The conditions presented are general and may require optimization for the specific substrate.

These transformations are valuable for creating libraries of compounds for biological screening or for fine-tuning the electronic and photophysical properties of the cinnolinone core for materials science applications.

Oxidation and Reduction of Ketone Moieties

The acetyl group at the C3 position of the cinnolinone ring is a key site for chemical modification. The ketone moiety can undergo both reduction to an alcohol and oxidation, although specific examples for this compound are not extensively detailed in the literature.

Reduction: The reduction of the acetyl ketone to a secondary alcohol is a common transformation. Reagents like sodium borohydride (NaBH₄) are typically used for this purpose, converting the carbonyl group into a hydroxyl group. chemistrysteps.comrsc.orgmasterorganicchemistry.com This reaction is generally selective for ketones and aldehydes and would be expected to yield 6-chloro-3-(1-hydroxyethyl)cinnolin-4(1H)-one. In a related heterocyclic system, 3-acyl-4-hydroxyquinolin-2(1H)-ones have been successfully reduced using this method. researchgate.net The reaction with sodium borohydride is often carried out in alcoholic solvents like methanol or ethanol. rsc.org

Oxidation: The oxidation of the acetyl group can be more complex. Strong oxidizing agents, such as potassium permanganate, can potentially cleave the acetyl group to form a carboxylic acid at the C3 position, or lead to degradation of the heterocyclic ring. researchgate.net The specific outcome would depend heavily on the reaction conditions and the stability of the cinnoline core to the oxidant.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck) for Arylation

The chlorine atom at the C6 position of the cinnolinone ring serves as a handle for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. nih.gov Palladium-catalyzed reactions such as the Suzuki-Miyaura and Heck couplings are powerful tools for the arylation of heterocyclic halides. wikipedia.orgwikipedia.orgmasterorganicchemistry.comlibretexts.org

Suzuki-Miyaura Coupling: This reaction couples the 6-chloro-cinnolinone derivative with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org This transformation would replace the chlorine atom with an aryl or vinyl substituent, providing access to a wide range of 6-aryl-3-acetylcinnolin-4(1H)-ones. Successful Suzuki couplings have been reported for other chloro-substituted nitrogen heterocycles, such as 6-chloropurines, demonstrating the feasibility of this approach. scispace.com The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields. scispace.comharvard.edu

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the 6-chlorocinnolinone with an alkene. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction would introduce an alkenyl substituent at the C6 position. The reaction typically requires a palladium catalyst, a base, and often a phosphine ligand. youtube.comlibretexts.org The reactivity of aryl chlorides in Heck reactions can be lower than that of bromides or iodides, sometimes necessitating more specialized catalytic systems. youtube.com The utility of chloro-substituted heterocycles, such as chloroquinoxalines, in various palladium-catalyzed cross-coupling reactions has been well-documented, suggesting that this compound would be a viable substrate for similar transformations. nih.gov

Derivatization of this compound

The 3-acetyl group is a versatile functional handle for building more complex molecular architectures. A primary route for derivatization involves the formation of chalcone intermediates, which can then be used to construct a variety of new fused and appended heterocyclic rings.

Formation of Chalcone Intermediates

Chalcones, or α,β-unsaturated ketones, are valuable synthetic intermediates. The chalcones of this compound are synthesized via a Claisen-Schmidt condensation reaction. This involves the base-catalyzed reaction between the acetyl group of the cinnolinone and various substituted aromatic aldehydes.

The synthesis is typically carried out by condensing this compound with an aromatic aldehyde in the presence of a catalytic amount of alcoholic potassium hydroxide solution at room temperature. This reaction yields (E)-1-(6-chloro-4-oxo-1,4-dihydrocinnolin-3-yl)-3-(aryl)prop-2-en-1-ones.

Table 1: Examples of Synthesized Chalcone Intermediates

| Compound ID | Aldehyde Reactant | Resulting Chalcone Structure |

| 1a | Benzaldehyde | (E)-1-(6-chloro-4-oxo-1,4-dihydrocinnolin-3-yl)-3-phenylprop-2-en-1-one |

| 1b | 4-Methoxybenzaldehyde | (E)-1-(6-chloro-4-oxo-1,4-dihydrocinnolin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |

| 1c | 4-Chlorobenzaldehyde | (E)-1-(6-chloro-4-oxo-1,4-dihydrocinnolin-3-yl)-3-(4-chlorophenyl)prop-2-en-1-one |

| 1d | 3-Bromobenzaldehyde | (E)-1-(6-chloro-4-oxo-1,4-dihydrocinnolin-3-yl)-3-(3-bromophenyl)prop-2-en-1-one |

Cyclocondensation Reactions Leading to Pyrazoline Derivatives

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are commonly synthesized by the cyclocondensation reaction of chalcones with hydrazine derivatives. The chalcones derived from this compound serve as excellent precursors for this transformation.

The reaction of these chalcones with hydrazine hydrate in a solvent like glacial acetic acid leads to the formation of 1-acetyl-pyrazoline derivatives. Alternatively, reacting the chalcones with phenylhydrazine (B124118) in glacial acetic acid yields 1-phenyl-pyrazoline derivatives. These reactions construct a pyrazoline ring appended to the C3 position of the cinnolinone core.

Synthesis of Other Fused Heterocyclic Systems

The versatile chalcone intermediates derived from this compound can be utilized to synthesize a variety of other heterocyclic systems beyond pyrazolines. Common examples include pyrimidines and isoxazoles.

Pyrimidine Derivatives: Pyrimidines are six-membered heterocyclic rings with two nitrogen atoms at positions 1 and 3. They can be synthesized from chalcones by reaction with reagents like urea, thiourea, or guanidine hydrochloride. For instance, refluxing the chalcone with guanidine hydrochloride in the presence of a base like potassium hydroxide results in the formation of a 2-aminopyrimidine ring. nih.gov Similarly, condensation with urea under basic conditions yields the corresponding pyrimidin-2(1H)-one derivative. semanticscholar.orgajchem-a.com

Isoxazole Derivatives: Isoxazoles are five-membered heterocyclic rings containing adjacent nitrogen and oxygen atoms. These can be prepared by the cyclization of chalcones with hydroxylamine hydrochloride, typically in an alkaline medium. nih.govderpharmachemica.comresearchgate.net This reaction provides a direct route to isoxazole rings attached to the cinnolinone scaffold. nih.govuobaghdad.edu.iq

Spectroscopic and Structural Characterization in Academic Research

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For 3-Acetyl-6-chlorocinnolin-4(1H)-one, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features.

Expected Characteristic IR Absorptions:

N-H Stretch: A peak in the region of 3100-3300 cm⁻¹ would indicate the N-H bond of the cinnolinone ring.

C=O Stretches: Two distinct carbonyl stretching bands would be anticipated. The ketone of the acetyl group would likely appear around 1680 cm⁻¹, while the amide-like carbonyl of the cinnolinone ring would be expected at a slightly lower wavenumber, typically 1650-1670 cm⁻¹.

C=C and C=N Stretches: Aromatic C=C and C=N stretching vibrations from the cinnoline (B1195905) ring system would be observed in the 1450-1600 cm⁻¹ region.

C-Cl Stretch: The presence of the chlorine substituent on the benzene (B151609) ring would give rise to a stretching vibration in the fingerprint region, typically below 800 cm⁻¹.

Without published experimental data, a specific data table cannot be generated.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by mapping the carbon and hydrogen framework. Both ¹H and ¹³C NMR spectra would be essential for the complete characterization of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their connectivity.

Aromatic Protons: The three protons on the chlorinated benzene portion of the cinnoline ring would appear as distinct signals in the aromatic region (typically 7.0-8.5 ppm). Their splitting patterns (e.g., doublets, doublet of doublets) would confirm their positions relative to each other and the chlorine atom.

N-H Proton: A broad singlet corresponding to the N-H proton would be expected, its chemical shift being highly dependent on solvent and concentration.

Acetyl Protons: The three equivalent protons of the methyl group in the acetyl moiety would appear as a sharp singlet, likely in the 2.0-2.5 ppm region.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show a signal for each unique carbon atom in the molecule.

Carbonyl Carbons: Two signals in the downfield region (160-200 ppm) would correspond to the two carbonyl carbons (acetyl and cinnolinone).

Aromatic and Heterocyclic Carbons: Multiple signals in the 110-150 ppm range would represent the carbon atoms of the bicyclic cinnoline core.

Acetyl Methyl Carbon: An upfield signal, typically around 20-30 ppm, would correspond to the methyl carbon of the acetyl group.

No specific chemical shift and coupling constant data from academic research is available to populate a data table.

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. For this compound (Molecular Formula: C₁₀H₇ClN₂O₂), the expected exact mass is approximately 222.02 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The mass spectrum would show a molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

| Technique | Expected Value |

| Molecular Formula | C₁₀H₇ClN₂O₂ |

| Molecular Weight | 222.63 g/mol |

| Exact Mass | 222.0196 g/mol |

| Isotope Pattern | M⁺ and (M+2)⁺ peaks in ~3:1 ratio |

Elemental Analysis for Purity and Composition Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound, which is used to verify its empirical and molecular formula. The calculated elemental composition for this compound would be compared against experimentally determined values to confirm the purity of a synthesized sample.

| Element | Theoretical Percentage (%) |

| Carbon (C) | 53.95% |

| Hydrogen (H) | 3.17% |

| Chlorine (Cl) | 15.92% |

| Nitrogen (N) | 12.58% |

| Oxygen (O) | 14.37% |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. This technique would yield precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions (such as hydrogen bonding involving the N-H and carbonyl groups). A crystallographic study would confirm the planarity of the cinnoline ring system and the orientation of the acetyl group. However, no published crystal structure for this compound could be located in crystallographic databases. Therefore, no data on its crystal system, space group, or unit cell dimensions is available.

Investigations into Biological Activities and Molecular Mechanisms

Antimicrobial Research Focus

The antimicrobial potential of cinnoline (B1195905) derivatives has been a subject of extensive research. The introduction of various substituents onto the cinnoline core has led to the discovery of compounds with significant activity against a range of microbial pathogens.

Antibacterial Activity and Spectrum

Research into the antibacterial properties of cinnoline derivatives has revealed that the presence and nature of substituents on the heterocyclic ring play a crucial role in their activity. A study by Tonk et al. (2012) investigated a series of pyrazolo[4,3-c]cinnoline derivatives, for which 3-acetyl-7-chloro-6-fluorocinnolin-4(1H)-one served as a key precursor. nih.gov While this precursor is a fluoro-substituted analog of the target compound, the findings for its derivatives offer valuable insights into the potential antibacterial profile of 3-acetyl-6-chlorocinnolin-4(1H)-one.

The study demonstrated that some of the synthesized pyrazolo[4,3-c]cinnoline derivatives exhibited notable antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) bacteria. For instance, compound 4i from the series displayed significant antibacterial properties against these bacteria. nih.gov Another derivative, compound 4b , was identified as a potent dual anti-inflammatory and antibacterial agent. nih.gov The antibacterial activity of these compounds is thought to be influenced by the electronic and steric properties of the substituents on the pyrazole (B372694) and cinnoline rings.

In a broader context, various quinoline (B57606) derivatives, which are structurally related to cinnolines, have also been shown to possess antibacterial activity. ekb.eg For example, novel fluoroquinolone analogs have demonstrated potent activity against E. coli and S. aureus. researchgate.net

Table 1: Antibacterial Activity of Selected Pyrazolo[4,3-c]cinnoline Derivatives

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) in μg/mL |

| 4e | E. coli | 12.5 |

| S. aureus | 25 | |

| P. aeruginosa | 12.5 | |

| 4i | E. coli | 12.5 |

| S. aureus | 25 | |

| P. aeruginosa | 12.5 |

Data sourced from Tonk et al. (2012) for pyrazolo[4,3-c]cinnoline derivatives synthesized from a fluoro-analog of this compound. chemijournal.com

Antifungal Activity and Spectrum

The antifungal potential of cinnoline derivatives has also been explored. Halogen-substituted cinnoline imidazole (B134444) derivatives have been reported to exhibit potent antifungal activity. iosrjournals.org Specifically, chloro-substituted compounds in a series of cinnoline pyrazole derivatives demonstrated notable anti-fungal properties. iosrjournals.org

While direct studies on the antifungal activity of this compound are limited, research on related structures provides some indications. For instance, certain 6-hydroxycinnolines have shown more potent antifungal activity against Candida species than other related compounds. nih.gov The antifungal activity is often evaluated against common pathogenic fungi such as Candida albicans and Aspergillus niger.

Antitubercular Activity Studies

Cinnoline derivatives have been identified as a class of compounds with potential antitubercular activity. nih.gov Although specific studies on this compound are not extensively documented in this context, the structural similarity to other antitubercular agents suggests it could be a scaffold of interest. For example, several 6-chloro-2-methoxy-9-substituted acridine (B1665455) derivatives, which share a chlorinated heterocyclic core, have shown potential antitubercular activity against Mycobacterium tuberculosis H37Rv. nih.gov

Antimalarial and Antiparasitic Activity

Quinolines, which are structurally analogous to cinnolines, have a long history as antimalarial agents, with chloroquine (B1663885) being a prominent example. Research has focused on synthesizing new quinoline and cinnoline derivatives to overcome drug resistance. Cyclen 4-aminoquinoline (B48711) analogs have been discovered as potent antimalarial drugs. Furthermore, derivatives of 3-(3-(7-chloroquinolin-4-ylamino)propyl)-1,3-thiazinan-4-one have been synthesized and shown to exhibit in vitro antimalarial activity against Plasmodium falciparum. These findings suggest that the 6-chloro-substituted cinnoline scaffold could be a promising starting point for the development of new antimalarial agents.

Anti-Inflammatory and Analgesic Research

The investigation of cinnoline derivatives has extended to their potential as anti-inflammatory and analgesic agents. The structural features of these compounds allow for interactions with key targets in inflammatory pathways.

Anti-Inflammatory Effects and Associated Mechanisms

Several studies have highlighted the anti-inflammatory properties of cinnoline derivatives. In the study by Tonk et al. (2012), the pyrazolo[4,3-c]cinnoline derivatives synthesized from the fluoro-analog of this compound were evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. nih.gov

A number of these compounds demonstrated promising anti-inflammatory activity, with some showing efficacy comparable to the standard drug naproxen. nih.gov Specifically, compounds 4d and 4l exhibited significant anti-inflammatory effects with the added benefit of reduced ulcerogenic and lipid peroxidation activity compared to naproxen. nih.gov The anti-inflammatory action of these derivatives is believed to be mediated, at least in part, through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory cascade. nih.gov Docking studies have suggested a strong binding profile of these compounds with the COX-2 enzyme. nih.gov

Furthermore, a newly synthesized compound, 6-chloro-4-oxyimino-1-phenyl-1,2,3,4-tetrahydroquinoline, which shares the 6-chloro substitution pattern, has demonstrated potent anti-edema activities in various animal models of inflammation. iosrjournals.org

Table 2: Anti-inflammatory Activity of Selected Pyrazolo[4,3-c]cinnoline Derivatives

| Compound | % Inhibition of Paw Edema (after 3h) |

| 4a | 64.40 |

| 4b | 67.94 |

| 4d | 71.25 |

| 4h | 68.46 |

| 4j | 66.25 |

| 4l | 73.12 |

| Naproxen (Standard) | 81.23 |

Data sourced from Tonk et al. (2012) for pyrazolo[4,3-c]cinnoline derivatives synthesized from a fluoro-analog of this compound. chemijournal.com

Analgesic Properties and Related Research Models

There is currently no publicly available scientific literature detailing the analgesic properties of this compound or its evaluation in related research models.

Anticancer Research Perspectives

While various heterocyclic compounds, including some quinoline and carbazole (B46965) derivatives, have demonstrated antiproliferative activity against cancer cell lines, specific studies on the antiproliferative effects of this compound in cellular models were not identified in the available literature. elsevierpure.comnih.govresearchgate.net Research on other compounds has shown activity against cell lines such as MCF-7, but this cannot be directly attributed to this compound. elsevierpure.com

The induction of apoptosis and modulation of the cell cycle are common mechanisms of action for anticancer agents. nih.govnih.govfrontiersin.org For instance, studies on other nitrogen-containing heterocyclic compounds have shown the ability to induce apoptosis and cause cell cycle arrest in various phases. nih.govnih.govfrontiersin.org However, specific mechanistic studies on apoptosis induction or cell cycle modulation by this compound are not described in the current body of scientific research.

Topoisomerases are crucial enzymes for DNA replication and are a key target for many anticancer drugs. medchemexpress.comnih.govnih.gov While other structurally distinct compounds are known to inhibit topoisomerase I or II, there is no available data to suggest that this compound functions as a topoisomerase inhibitor. medchemexpress.comnih.govnih.gov

Exploration of Other Noteworthy Biological Activities

Human neutrophil elastase is a serine protease implicated in various inflammatory diseases, making it a target for inhibitor development. nih.govsci-hub.stmdpi.commdpi.comnih.gov Similarly, enzymes involved in siderophore biosynthesis are essential for iron acquisition in pathogenic bacteria and represent a target for novel antibiotics. nih.govewha.ac.krmdpi.comnih.govscilit.com Despite the interest in these enzymes as therapeutic targets, there are no specific studies in the available literature that report the inhibitory activity of this compound against human neutrophil elastase or siderophore biosynthesis enzymes.

Receptor Binding and Modulation (e.g., TRP Vanilloid 1 Receptor)

Research into the interaction of cinnoline derivatives with various receptors has identified the Transient Receptor Potential Vanilloid 1 (TRPV1) as a target of interest. The TRPV1 receptor is a crucial component in pain and temperature sensation. mdpi.comnih.gov Studies have explored various bicyclic heteroaromatic compounds, including those with a cinnoline core, as potential TRPV1 receptor antagonists. nih.govuni.lu These antagonists are being investigated for their potential as analgesics. uni.lu

In a comparative study of different heteroaromatic pharmacophores, cinnoline derivatives were assessed for their ability to block the capsaicin (B1668287) activation of the TRPV1 receptor. nih.gov The in vitro potency of these derivatives ranked them in the order of 5-isoquinoline > 8-quinoline = 8-quinazoline > 8-isoquinoline ≥ cinnoline ≈ phthalazine (B143731) ≈ quinoxaline (B1680401) ≈ 5-quinoline. nih.gov This indicates that while cinnoline structures do interact with the TRPV1 receptor, other related structures have demonstrated higher potency in these specific assays. nih.gov However, no specific binding affinity or modulation data for this compound on the TRPV1 receptor has been reported.

Antihypertensive and Antithrombotic Research

The cinnoline scaffold has been a subject of investigation for various pharmacological activities, including antihypertensive and antithrombotic effects. mdpi.comnih.gov Several reviews on cinnoline derivatives highlight their potential in these therapeutic areas. nih.govnih.gov For instance, certain pyrimido[5,4-c]cinnoline derivatives have been synthesized and specifically evaluated for their antiplatelet activities, which is a key aspect of antithrombotic research. While the general class of cinnolines is recognized for these potential activities, specific studies detailing the antihypertensive or antithrombotic properties of this compound are absent from the current body of scientific literature.

Anxiolytic and Sedative Research

The central nervous system (CNS) activity of cinnoline derivatives has also been an area of scientific inquiry, with studies exploring their potential as anxiolytic and sedative agents. mdpi.comnih.gov The structural similarity of cinnoline to other nitrogen-containing heterocyclic compounds known for their CNS effects, such as quinolines and isoquinolines, has prompted this line of research. mdpi.com General reviews of cinnoline chemistry and pharmacology frequently list anxiolytic and sedative properties as among the wide spectrum of biological activities exhibited by this class of compounds. uni.lu However, specific experimental data, such as receptor binding assays or behavioral studies, for this compound in the context of anxiolytic or sedative effects have not been found.

Plant Regulatory Effects

In the domain of agriculture and botany, certain cinnoline derivatives have been identified as plant regulators. mdpi.com One specific example from the cinnoline class is a compound known as Sinofem, which is recognized for its activity as a plant regulator. mdpi.com This indicates that the cinnoline chemical structure has the potential to influence plant growth and development. Nevertheless, there is no available research that specifically investigates or documents any plant regulatory effects for this compound.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Impact of Substituent Effects on Biological Activity

The biological activity of the 3-Acetyl-6-chlorocinnolin-4(1H)-one scaffold is significantly influenced by its substituents: the chloro group at the 6-position and the acetyl group at the 3-position.

The 6-chloro substituent is an electron-withdrawing group, which can have a profound effect on the electronic properties of the entire cinnoline (B1195905) ring system. This alteration in electron density can modulate the compound's ability to interact with biological targets. Research on related heterocyclic compounds has shown that halogen substituents can enhance antimicrobial and antitubercular activities. For instance, studies on cinnoline sulphonamide derivatives have demonstrated that chloro-substituted compounds exhibit potent antimicrobial activity. nih.gov Similarly, in a series of quinolinone-based thiosemicarbazones, the presence of a chloro group was found to considerably increase antituberculosis activity. nih.gov This suggests that the 6-chloro group in this compound is likely to be a key contributor to its potential biological profile.

The 3-acetyl group introduces a carbonyl moiety, which can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets. The presence and orientation of this group can influence the compound's binding affinity and selectivity. In a study of 3-acetyl-1,3,4-oxadiazoline derivatives, the acetyl group is a common feature in a series of compounds tested for antimicrobial and cytotoxic effects. mdpi.com

The interplay between these substituents is critical. The following table, derived from a study on the antifungal activity of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines, illustrates how different substituents at the 6-position can modulate biological activity. Although the core structure is different, it provides insight into the potential impact of the 6-chloro group.

| Compound | Substituent at 6-position | Antifungal Activity (% Inhibition Zone vs. Nystatin) |

|---|---|---|

| 8a | H | 40% |

| 8b | CH3 | 45% |

| 8c | OCH3 | 50% |

| 8d | Cl | 55% |

Data adapted from a study on 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines, demonstrating the enhanced antifungal activity with a chloro substituent. mdpi.com

Stereochemical Considerations and Conformational Analysis

The stereochemistry and conformational flexibility of this compound are critical for its interaction with specific three-dimensional binding sites in biological macromolecules.

The molecule exists in a state of tautomerism, where the hydrogen atom at the 1-position can potentially shift, leading to different isomeric forms. The predominant form is the 4(1H)-one, but the presence of other tautomers in equilibrium could influence its binding modes.

Furthermore, the 3-acetyl group is not rigidly fixed. There is rotational freedom around the single bond connecting the acetyl group to the cinnoline ring. This allows the acetyl group to adopt various conformations, which can be crucial for fitting into a target's binding pocket. Theoretical studies on the conformational preferences of molecules with acetyl groups, such as acetylcholine, have shown that different conformers can have varying stabilities and reactivities. researchgate.netresearchgate.netmdpi.com The specific orientation of the acetyl group in this compound could therefore be a determining factor in its biological activity. The planarity of the cinnoline ring system, in contrast to the flexible acetyl group, creates a molecule with both rigid and adaptable regions, a common feature in many pharmacologically active compounds.

Ligand-Target Interactions and Binding Site Analysis

The functional groups of this compound provide several opportunities for interactions with biological targets.

Hydrogen Bonding: The amide proton at the N1 position and the carbonyl oxygen of the 4-one are potential hydrogen bond donors and acceptors, respectively. The carbonyl oxygen of the 3-acetyl group also serves as a strong hydrogen bond acceptor. These interactions are fundamental for the stable binding of a ligand to a protein or nucleic acid.

Halogen Bonding: The 6-chloro substituent can participate in halogen bonding, a non-covalent interaction where the chlorine atom acts as an electrophilic region and interacts with a nucleophilic site on the target molecule. This type of interaction is increasingly recognized as important in drug design.

π-π Stacking: The aromatic nature of the cinnoline ring allows for π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site.

Hydrophobic Interactions: The benzene (B151609) part of the cinnoline ring system provides a hydrophobic surface that can interact with nonpolar regions of a binding pocket.

A comprehensive analysis of the potential binding sites for this molecule would involve computational docking studies with various enzymes and receptors to predict the most favorable binding modes and identify key interacting residues.

Development of SAR Models for Predictive Insights

Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) models are powerful tools for predicting the biological activity of new compounds based on their chemical structure.

For this compound, a systematic SAR study would involve the synthesis and biological testing of a series of analogues where the chloro and acetyl groups are modified. For example, replacing the 6-chloro group with other halogens (fluoro, bromo, iodo) or with electron-donating groups would reveal the electronic requirements for activity at this position. Similarly, modifying the 3-acetyl group (e.g., changing its size, replacing it with other acyl groups, or converting it to an alcohol) would probe the steric and electronic requirements at this position.

QSAR models take this a step further by using statistical methods to correlate physicochemical properties (descriptors) of the molecules with their biological activity. For a series of this compound analogues, descriptors such as lipophilicity (logP), electronic parameters (Hammett constants), and steric parameters (molar refractivity) would be calculated. A resulting QSAR equation might look like:

log(1/C) = a(logP) - b(σ) + c(MR) + d

where C is the concentration required for a certain biological effect, and a, b, c, and d are constants derived from the statistical analysis. Such a model would allow for the prediction of the activity of yet-unsynthesized analogues, guiding the design of more potent compounds. A 3D-QSAR study on cinnoline analogues as Bruton's tyrosine kinase (BTK) inhibitors has demonstrated the utility of such models, showing that bulky substitutions at certain positions and the introduction of hydrophilic and negative electrostatic substitutions at others are important for improving inhibitory activities.

The development of robust SAR and QSAR models for this compound and its derivatives would be invaluable for optimizing its structure to achieve desired biological effects.

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is invaluable for predicting the binding mode and affinity of a small molecule ligand, such as 3-Acetyl-6-chlorocinnolin-4(1H)-one, to the active site of a target protein.

While specific docking studies on this compound are not extensively published, the methodology has been successfully applied to structurally related chloro-substituted heterocyclic compounds, such as quinolones and coumarins, to identify potential biological targets. nih.govmdpi.com For instance, docking studies on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have been used to investigate their binding to the phosphatidylinositol 3-kinase (PI3Kα) binding site, revealing key interactions with amino acid residues. mdpi.com Similarly, docking simulations of novel tetrahydrochromeno[3',4':5,6]pyrano[2,3-b]quinolin-6(7H)-one derivatives have elucidated their binding mechanisms to acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov

A hypothetical molecular docking study of this compound against a kinase target, for example, would involve preparing the 3D structure of the ligand and the receptor, and then using a scoring function to rank the possible binding poses. The results would highlight key interactions, such as hydrogen bonds and hydrophobic contacts, between the cinnolinone core, the acetyl group, and the chlorine substituent with the amino acid residues in the kinase's active site. Such studies are crucial for initial screening and proposing a mechanism of action.

Table 1: Representative Data from a Hypothetical Molecular Docking Study

| Parameter | Description | Example Value |

| Target Protein | The biological macromolecule of interest. | e.g., Protein Kinase B |

| Binding Energy | An estimation of the binding affinity (lower is better). | -8.5 kcal/mol |

| Key Interacting Residues | Amino acids in the active site forming significant bonds. | e.g., Val18, Lys34, Asp156 |

| Hydrogen Bonds | Specific hydrogen bond interactions observed. | Carbonyl oxygen of acetyl group with Lys34 backbone NH. |

| Hydrophobic Interactions | van der Waals contacts with nonpolar residues. | Chlorinated phenyl ring with Leu88, Phe102. |

Quantum Mechanical (QM) and Molecular Mechanical (MM) Simulations for Mechanistic Insights

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are powerful tools for studying chemical reactions in complex systems like enzymes. researchgate.net This approach treats a small, electronically significant part of the system (e.g., the substrate and key active site residues) with high-accuracy quantum mechanics, while the rest of the system (the bulk of the protein and solvent) is treated with more computationally efficient molecular mechanics.

This method provides detailed mechanistic insights, such as the elucidation of reaction pathways, characterization of transition states, and calculation of activation energies. nih.govnih.gov For example, QM/MM studies have been instrumental in understanding the C-H amination reactions in engineered P450 enzymes and the reaction mechanisms in quinolone synthase. nih.govnih.gov

For this compound, a QM/MM simulation could be employed to study its potential metabolism by a cytochrome P450 enzyme. The simulation would model the interaction of the compound within the enzyme's active site, identifying the most likely sites of oxidation and the energetic barriers for these reactions. Such an analysis would clarify the compound's metabolic stability and potential reactive metabolites.

Table 2: Potential Mechanistic Insights from a QM/MM Simulation

| Studied Aspect | Information Gained |

| Reaction Pathway | Step-by-step mechanism of enzymatic transformation. |

| Transition State Geometry | The high-energy structure at the peak of the reaction coordinate. |

| Activation Energy Barrier | The energy required to initiate the chemical reaction. |

| Role of Active Site Residues | Identification of key amino acids involved in catalysis. |

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. mdpi.com It is widely used to calculate molecular properties such as geometries, vibrational frequencies, and electronic properties like frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution.

Analysis of the electronic structure of this compound using DFT would provide fundamental insights into its reactivity and photophysical properties. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial indicators of a molecule's kinetic stability and chemical reactivity. The distribution of these orbitals can indicate the likely sites for nucleophilic and electrophilic attack. DFT has been used to study intramolecular charge transfer (ICT) in similar 3-acetyl-coumarin systems, which is responsible for their photoluminescent properties. mdpi.com

Table 3: Representative Electronic Properties from a DFT Calculation of this compound

| Property | Definition | Hypothetical Value | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.2 eV | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -2.1 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | 4.1 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | A measure of the net molecular polarity. | 3.5 Debye | Influences solubility and intermolecular interactions. |

Cheminformatics Approaches for Lead Optimization and Library Design

Cheminformatics combines computational tools and information science to analyze large datasets of chemical compounds. nih.govbiorxiv.orgresearchgate.net In drug discovery, cheminformatics approaches are essential for lead optimization and the design of compound libraries with desired properties. These methods use quantitative structure-activity relationship (QSAR) models, molecular descriptors, and machine learning algorithms to predict the activity and properties of new compounds. neovarsity.org

Starting with this compound as a lead compound, cheminformatics tools could be used to design a focused library of derivatives with improved potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. By analyzing the structural features of the lead compound and their relationship to biological activity, algorithms can suggest modifications, such as altering substituents on the cinnolinone ring. This data-driven approach accelerates the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success. nih.gov

Advanced Research Applications and Potential

Use as Chemical Probes for Biological Pathways

The development of chemical probes is crucial for elucidating complex biological pathways. These small molecules can be used to selectively modulate the function of specific proteins, allowing researchers to study their roles in health and disease. The structure of 3-Acetyl-6-chlorocinnolin-4(1H)-one, with its hydrogen bond donors and acceptors, as well as its lipophilic and aromatic regions, provides a framework that could be optimized for binding to specific biological targets.

Although direct studies on this compound as a chemical probe are not widely reported, the broader class of cinnolinone derivatives has been investigated for various biological activities. The functional groups present in the molecule, such as the acetyl and chloro moieties, offer sites for synthetic modification. These modifications can be used to fine-tune the compound's selectivity and potency, as well as to introduce reporter tags for visualization in biological systems. The exploration of this compound and its analogues as potential inhibitors or modulators of enzymes and receptors remains a fertile area for future research.

Integration into Diverse Heterocyclic Systems

The cinnolinone core of this compound serves as a versatile scaffold for the synthesis of more complex, polycyclic heterocyclic systems. The reactivity of the acetyl group and the potential for substitution on the aromatic ring allow for a variety of chemical transformations. These reactions can lead to the formation of novel molecular architectures with potentially unique chemical and biological properties.

For instance, the acetyl group can undergo condensation reactions with various reagents to form new heterocyclic rings fused to the cinnolinone framework. Furthermore, the nitrogen atoms within the cinnolinone ring system can be alkylated or acylated to introduce additional diversity. The development of synthetic methodologies to functionalize the this compound backbone is an active area of chemical research. The resulting novel heterocyclic compounds could be screened for a wide range of applications, from materials science to medicinal chemistry.

Exploration in Agrochemical Research

The discovery and development of new agrochemicals are essential for ensuring global food security. Heterocyclic compounds have historically played a significant role in this field, with many successful herbicides, insecticides, and fungicides containing heterocyclic cores. The structural features of this compound make it a candidate for investigation in agrochemical research.

The presence of a chlorinated aromatic ring is a common feature in many pesticides, as it can enhance their biological activity and environmental persistence. The acetyl group and the cinnolinone nucleus provide additional points of interaction with biological targets in pests and weeds. Preliminary screening of this compound and its derivatives for herbicidal, insecticidal, or fungicidal activity could reveal new leads for the development of next-generation crop protection agents. Further research is needed to explore the full potential of this compound class in an agricultural context.

Conclusion and Future Perspectives in Cinnolinone Research

Summary of Current Research Strengths

Current research on cinnolinone derivatives demonstrates a strong foundation in synthetic chemistry and initial biological screening. The primary strengths in this area include:

Diverse Synthetic Methodologies: A variety of synthetic routes to the cinnoline (B1195905) core have been established, allowing for the creation of a wide array of substituted analogs. These methods often involve cyclization reactions of precursors like arylhydrazones and arenediazonium salts. ijper.orgresearchgate.net Modern techniques, such as microwave-assisted synthesis, have also been employed to improve reaction efficiency and yields. connectjournals.com

Broad-Spectrum Biological Activity: Cinnoline derivatives have been shown to exhibit a remarkable range of pharmacological effects, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. ijper.orgnih.govresearchgate.net This broad activity suggests that the cinnoline scaffold can interact with multiple biological targets.

Identification of Lead Compounds: Several studies have successfully identified potent cinnoline-based compounds with specific biological activities. For instance, certain derivatives have been developed as potent inhibitors of phosphoinositide 3-kinases (PI3Ks), which are crucial targets in cancer therapy. nih.gov

Identification of Knowledge Gaps and Emerging Research Avenues

Despite the progress, significant knowledge gaps persist, which also represent exciting opportunities for future research:

Limited Data on Specific Analogs: While the broader class of cinnolines is well-studied, detailed research on specific derivatives like 3-Acetyl-6-chlorocinnolin-4(1H)-one is scarce in publicly available literature. The majority of published work focuses on the quinoline (B57606) or isoquinoline (B145761) cores, which are structural isomers of cinnoline. mdpi.com This highlights a need for more focused studies on individual cinnolinone compounds.

Mechanism of Action: For many reported biological activities, the precise molecular mechanism of action of cinnoline derivatives remains to be elucidated. Understanding how these compounds interact with their biological targets at a molecular level is crucial for rational drug design and optimization.

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies for many series of cinnolinone derivatives are lacking. Systematic modification of the cinnoline scaffold and analysis of the resulting changes in biological activity would provide invaluable information for designing more potent and selective compounds.

Emerging research avenues are geared towards addressing these gaps, with a focus on target identification and the exploration of new therapeutic applications.

Future Directions in Synthetic Methodology Development

The future of synthetic methodology for cinnolinones will likely focus on efficiency, diversity, and sustainability. Key directions include:

Development of Novel Cyclization Strategies: The discovery of new and more efficient methods for constructing the cinnoline ring system remains a priority. This includes the exploration of novel catalysts and reaction conditions to improve yields and substrate scope. mdpi.com

Late-Stage Functionalization: Techniques that allow for the modification of the cinnoline core at a late stage in the synthetic sequence are highly desirable. This would enable the rapid generation of diverse libraries of compounds for biological screening. mdpi.com

Green Chemistry Approaches: The integration of green chemistry principles, such as the use of environmentally benign solvents and reagents and the development of one-pot reactions, will be crucial for the sustainable production of cinnolinone derivatives. connectjournals.com

The table below summarizes some of the synthetic strategies that have been applied to cinnoline and related heterocyclic systems.

| Synthetic Approach | Precursors | Key Features |

| Diazotization & Cyclization | o-Amino phenyl propiolic acid | One of the classical methods for forming the cinnoline ring. |

| Reductive Cyclization | 2-nitrophenyl hydrazine (B178648) derivatives | Yields 3-methylcinnoline-4(1H)-one derivatives. ijper.org |

| Microwave-Assisted Synthesis | Varies | Offers rapid reaction times and improved yields. connectjournals.com |

| Sonogashira Coupling & Intramolecular Cyclization | Aryl halides and alkynes | A modern approach for constructing complex cinnoline systems. ijper.org |

Future Trajectories for Mechanistic Elucidation and Target Discovery

To fully realize the therapeutic potential of cinnolinones, future research must prioritize understanding their biological mechanisms. Key future trajectories include:

Target Identification and Validation: The use of modern chemical biology tools, such as affinity chromatography and activity-based protein profiling, will be essential for identifying the specific protein targets of biologically active cinnolinones.

Computational Modeling and Docking Studies: In silico methods can provide valuable insights into the binding modes of cinnolinone derivatives with their targets, guiding the design of new analogs with improved affinity and selectivity.

Advanced Spectroscopic and Crystallographic Studies: X-ray crystallography and advanced NMR techniques will be crucial for determining the three-dimensional structures of cinnolinone-target complexes, providing a detailed understanding of the molecular interactions. While crystal structure data for the specific compound this compound is not readily available, studies on the related quinolinone, 3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one, have provided detailed structural information, which can serve as a reference for future cinnolinone studies. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Acetyl-6-chlorocinnolin-4(1H)-one, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves cyclization of substituted precursors under acidic or basic conditions. For example, acetylation of 6-chlorocinnolin-4(1H)-one using acetic anhydride in refluxing toluene with catalytic sulfuric acid can yield the target compound. Optimization should focus on solvent choice, temperature control, and stoichiometric ratios to minimize side products like over-acetylated derivatives .

- Characterization : Confirm purity via HPLC (reverse-phase C18 column, mobile phase: acetonitrile/water with 0.1% formic acid) and validate structure using -NMR and IR spectroscopy to identify acetyl and carbonyl peaks .

Q. How can researchers ensure accurate determination of the compound’s crystal structure?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical. Use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen bonding networks and intermolecular interactions. For example, highlights the importance of analyzing π-π stacking and C–H···O hydrogen bonds in stabilizing the crystal lattice .

- Data Validation : Cross-validate with powder XRD to confirm phase purity and computational tools like Mercury for visualizing packing diagrams .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Precautions : Use fume hoods for synthesis due to potential toxicity of intermediates (e.g., acetylating agents). Refer to Safety Data Sheets (SDS) for hazard classification (e.g., acute toxicity categories for similar chlorinated quinolinones ).

- First Aid : Immediate decontamination of skin/eye exposure with water and medical consultation for inhalation or ingestion .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity, and what experimental approaches validate these changes?

- Methodology : Introduce substituents at the 4-position (e.g., phenyl or morpholinyl groups) to modulate electronic effects. and demonstrate that such modifications in analogous compounds improve antimicrobial activity. Test via MIC assays against S. aureus and E. coli .

- SAR Analysis : Use DFT calculations (e.g., Gaussian 09) to correlate substituent electronegativity with bioactivity trends .

Q. What strategies resolve contradictions in reported biological activity data for cinnolinone derivatives?

- Troubleshooting : Discrepancies may arise from assay conditions (e.g., solvent polarity affecting compound solubility). Standardize protocols:

- Use DMSO as a universal solvent at ≤1% v/v to avoid cytotoxicity.

- Validate results across multiple cell lines (e.g., HeLa, MCF-7) with positive controls .

- Meta-Analysis : Cross-reference datasets from PubChem and EPA DSSTox to identify outliers .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodology : Perform molecular docking (AutoDock Vina) against enzymes like DNA gyrase or topoisomerase IV. Use PDB structures (e.g., 1V3 for chromenone analogs) to model binding pockets .

- Validation : Compare docking scores with experimental IC values from enzyme inhibition assays .

Q. What advanced techniques characterize the compound’s stability under varying pH and temperature conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.